molecular formula C10H11Cl3N2S B2436962 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride CAS No. 1909313-16-1

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride

Cat. No.: B2436962
CAS No.: 1909313-16-1
M. Wt: 297.62
InChI Key: VJVAKCPCBQGZFN-UHFFFAOYSA-N
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Description

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride is an organic compound that features a pyridine ring substituted with a chloromethyl group and a thiazole ring

Mechanism of Action

Target of Action

It is known that this compound is an intermediate in the synthesis of drugs like ilaprazole and rabeprazole . These drugs are proton pump inhibitors (PPIs) that primarily target the H+/K+ ATPase enzyme system at the secretory surface of gastric parietal cells. They block the final step of gastric acid production, thereby reducing gastric acidity.

Action Environment

It is known that this compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that factors such as temperature, light, and oxygen exposure could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with 2-mercaptothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloromethyl group or to modify the thiazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles (amines, thiols, alcohols) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Nucleophilic Substitution: Substituted thiazole derivatives.

    Oxidation: Thiazole sulfoxides or sulfones.

    Reduction: Dechlorinated or modified thiazole derivatives.

Scientific Research Applications

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and as a reagent in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethylpyridine: Shares the pyridine core but lacks the thiazole ring.

    4-(Chloromethyl)-1,3-thiazole: Contains the thiazole ring but lacks the pyridine core.

    2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine: The base compound without the dihydrochloride form.

Uniqueness

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride is unique due to the presence of both the pyridine and thiazole rings, which confer distinct chemical and biological properties. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

4-(chloromethyl)-2-(pyridin-2-ylmethyl)-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S.2ClH/c11-6-9-7-14-10(13-9)5-8-3-1-2-4-12-8;;/h1-4,7H,5-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVAKCPCBQGZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=NC(=CS2)CCl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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